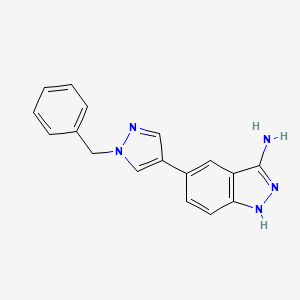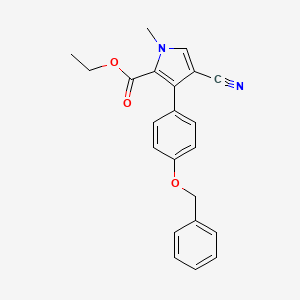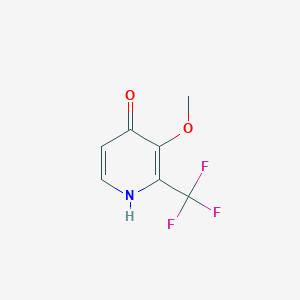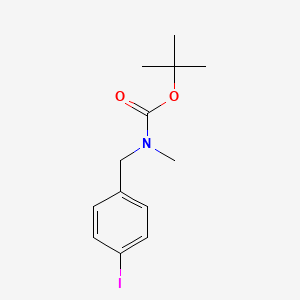
tert-Butyl-4-iodobenzyl(methyl)carbamát
Übersicht
Beschreibung
Tert-Butyl 4-iodobenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol . It is primarily used in research settings and is not intended for human use . This compound is characterized by the presence of a tert-butyl group, an iodinated benzyl group, and a methylcarbamate moiety.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-iodobenzyl(methyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of iodinated benzyl groups in biological systems.
Wirkmechanismus
Target of Action
Tert-Butyl 4-Iodobenzyl(methyl)carbamate, also known as (4-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester, is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The interaction of Tert-Butyl 4-Iodobenzyl(methyl)carbamate with its targets involves the formation of a carbamate linkage with amines . This linkage serves as a protective group that can be removed under certain conditions . The iodine group in the compound is a good leaving group, which can facilitate nucleophilic substitution reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it can be inferred that it may play a role in the synthesis of complex organic molecules, possibly including peptides .
Result of Action
The molecular and cellular effects of Tert-Butyl 4-Iodobenzyl(methyl)carbamate’s action would largely depend on the specific biochemical context in which it is used. As a protecting group for amines, it could facilitate the synthesis of complex organic molecules, possibly including peptides .
Action Environment
The action, efficacy, and stability of Tert-Butyl 4-Iodobenzyl(methyl)carbamate can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the carbamate linkage and thus the compound’s efficacy as a protecting group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodobenzyl(methyl)carbamate typically involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods
Industrial production of tert-butyl 4-iodobenzyl(methyl)carbamate is not well-documented, likely due to its primary use in research. the methods mentioned above can be scaled up for larger-scale synthesis if needed.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-iodobenzyl(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid or other strong acids are used to remove the tert-butyl group.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol would yield a thioether.
Deprotection Reactions: Removal of the tert-butyl group yields the corresponding free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tert-butyl 4-iodobenzyl(methyl)carbamate is unique due to its specific combination of functional groups, which allows for a variety of chemical reactions and applications in research. Its iodinated benzyl group distinguishes it from other carbamates, providing unique reactivity and potential biological activity .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLVALLUYIDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




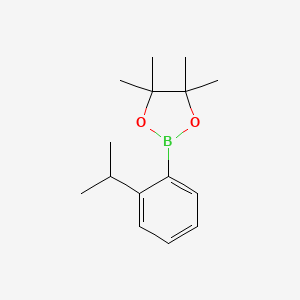
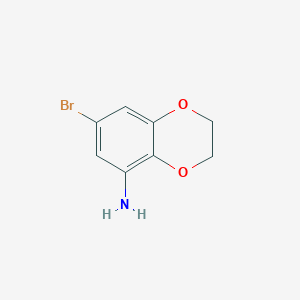
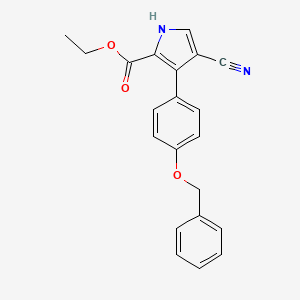
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
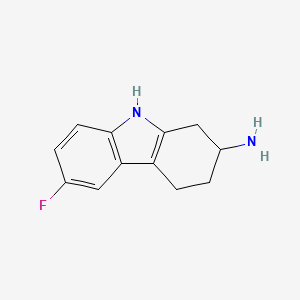
![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
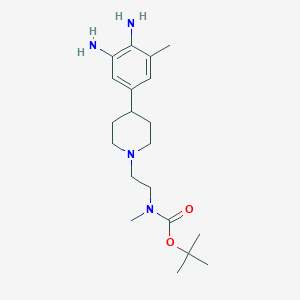
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

